Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) is a peptide fragment derived from the amyloid β-protein, which plays a critical role in the pathogenesis of Alzheimer's disease. This specific fragment consists of the amino acids cysteine, glycine, lysine, and valine, and is part of a larger polypeptide that aggregates to form amyloid plaques in the brains of individuals suffering from Alzheimer's disease. The sequence of this peptide is crucial for understanding its biological activity and interactions within the neural environment.
The amyloid β-protein is produced through the cleavage of amyloid precursor protein by secretases. The Cys-Gly-Lys-Lys-Gly fragment corresponds to positions 36 to 42 of this protein, which is known for its neurotoxic properties when aggregated. Research indicates that variations in this peptide can significantly influence its aggregation behavior and toxicity, contributing to neurodegenerative processes associated with Alzheimer's disease .
Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) belongs to the class of peptides known as amyloids. Amyloids are characterized by their ability to form insoluble fibrillar aggregates that are resistant to proteolysis. This peptide specifically falls within the broader category of beta-amyloid peptides, which are implicated in Alzheimer's disease pathology due to their propensity to aggregate into plaques .
The synthesis of Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) can be achieved through several methods, including:
In chemical synthesis, protecting groups are used to prevent unwanted reactions at specific functional groups during the elongation process. After synthesis, the peptide undergoes purification techniques such as high-performance liquid chromatography to achieve a purity level exceeding 95% .
The molecular structure of Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) can be represented by its sequence: Cys-Gly-Lys-Lys-Gly-Val-Gly-Gly-Val-Val-Ile-Ala. The calculated molecular weight is approximately 1087.35 Da, with a molecular formula of C47H85N14O13S .
The structural characteristics include:
Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) participates in several chemical reactions relevant to its aggregation and interaction with other biomolecules:
Studies have shown that certain amino acid substitutions can significantly alter the kinetics of aggregation and stability of amyloid fibrils formed by this peptide .
The mechanism by which Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) contributes to neurotoxicity involves:
Research indicates that oligomers formed from this peptide exhibit higher neurotoxicity compared to fibrillary forms, suggesting a critical role in Alzheimer's disease progression .
Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) has several scientific applications:
This detailed analysis provides insights into the significance of Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) within the context of neurodegenerative diseases, particularly Alzheimer's disease, highlighting its biochemical properties and potential therapeutic implications.
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8